Chemical structure and properties of (5-(Thiazol-5-yl)pyridin-3-yl)methanol
Chemical structure and properties of (5-(Thiazol-5-yl)pyridin-3-yl)methanol
Topic: Chemical Structure, Synthesis, and Properties of (5-(Thiazol-5-yl)pyridin-3-yl)methanol Document Type: Technical Monograph / Research Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
(5-(Thiazol-5-yl)pyridin-3-yl)methanol (CAS: 1346687-56-6 ) is a biaryl heterocyclic building block characterized by a pyridine core substituted with a thiazole ring at the C5 position and a hydroxymethyl group at the C3 position. This molecule serves as a critical "privileged scaffold" intermediate in the synthesis of kinase inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and antimicrobial agents. Its structural duality—combining the electron-deficient pyridine ring with the electron-rich thiazole moiety—offers unique physicochemical properties for optimizing solubility, metabolic stability, and target binding affinity in Fragment-Based Drug Discovery (FBDD).
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (5-(1,3-Thiazol-5-yl)pyridin-3-yl)methanol |
| CAS Number | 1346687-56-6 |
| Molecular Formula | C₉H₈N₂OS |
| Molecular Weight | 192.24 g/mol |
| SMILES | OCC1=CN=CC(C2=CN=CS2)=C1 |
| Common Class | Biaryl Heterocycle / Pyridyl-Thiazole Carbinol |
Structural Pharmacophore Analysis
The molecule functions as a bifunctional scaffold with three distinct interaction vectors:
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Pyridine Nitrogen (N1): Acts as a weak base (pKa ~5.2) and a hydrogen bond acceptor, often engaging in water-mediated interactions within ATP-binding pockets of kinases.
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Thiazole Ring (C5-linked): Provides aromatic lipophilicity and specific
stacking capabilities. The sulfur atom can participate in "sigma-hole" interactions with backbone carbonyls in proteins. -
Hydroxymethyl Group (C3-linked): A polar handle that improves solubility (LogP modulation). Synthetically, it is a "chameleon" functional group, easily converted into aldehydes (for reductive amination), carboxylic acids (for amide coupling), or halides (for nucleophilic substitution).
Physicochemical Properties (Experimental & Predicted)
The following data aggregates predicted values based on structure-activity relationship (SAR) databases for biaryl pyridine systems.
| Property | Value (Approx.) | Significance in Drug Design |
| cLogP | 0.8 – 1.2 | Optimal for lead-likeness; sufficiently lipophilic for membrane permeability but polar enough for solubility. |
| Topological Polar Surface Area (TPSA) | ~65 Ų | Well within the "Rule of 3" for fragment-based design (< 60-70 Ų preferred). |
| pKa (Pyridine N) | ~5.1 | Partially ionized at physiological pH (7.4), aiding solubility. |
| pKa (Thiazole N) | ~2.5 | Remains neutral at physiological pH; serves purely as an H-bond acceptor. |
| H-Bond Donors / Acceptors | 1 / 3 | Balanced profile for oral bioavailability (Lipinski compliant). |
| Solubility | Moderate (DMSO, MeOH) | Soluble in polar organic solvents; requires salt formation for high aqueous solubility. |
Synthetic Methodology
The most robust and scalable synthesis of (5-(Thiazol-5-yl)pyridin-3-yl)methanol utilizes a Suzuki-Miyaura Cross-Coupling strategy. This approach is preferred over ring-closure methods due to the commercial availability of the boronic acid/ester partners and milder reaction conditions.
Retrosynthetic Analysis
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Disconnection: The C5-C5' biaryl bond.
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Fragment A: (5-Bromopyridin-3-yl)methanol (Electrophile).
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Fragment B: Thiazole-5-boronic acid pinacol ester (Nucleophile).
Optimized Protocol (Senior Scientist's Note)
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Catalyst Choice: Pd(dppf)Cl₂·CH₂Cl₂ is selected over Pd(PPh₃)₄ because the bidentate ferrocene ligand prevents rapid catalyst deactivation by the thiazole sulfur (a common catalyst poison).
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Base/Solvent: Potassium carbonate (K₂CO₃) in a Dioxane/Water (4:1) mix ensures solubility of the polar alcohol starting material while maintaining a high enough reflux temperature.
Step-by-Step Procedure:
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Charge: To a reaction vial, add (5-bromopyridin-3-yl)methanol (1.0 eq), Thiazole-5-boronic acid pinacol ester (1.2 eq), and K₂CO₃ (2.5 eq).
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Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).
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Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under a nitrogen stream.
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Reaction: Seal and heat to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: 193.05 [M+H]⁺).
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂), eluting with 0-10% MeOH in DCM.
Synthetic Pathway Visualization
Figure 1: Suzuki-Miyaura cross-coupling strategy for the synthesis of the target biaryl scaffold.
Applications in Drug Discovery
Kinase Inhibition (ATP-Competitors)
The pyridine-thiazole motif acts as a hinge-binding scaffold. The pyridine nitrogen often mimics the adenine N1 of ATP, forming a critical hydrogen bond with the kinase hinge region. The hydroxymethyl group projects into the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) via mesylation and displacement.
Metabolic Stability & Toxicology
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Metabolic Handle: The primary alcohol is a "soft spot" for metabolism (oxidation to carboxylic acid by ADH/ALDH). In late-stage optimization, this position is often fluorinated or methylated to block rapid clearance.
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Thiazole Alert: Thiazole rings can be subject to bioactivation (S-oxidation or ring opening). However, the C5-attachment typically renders the thiazole more stable than C2-linked variants.
Functional Derivatization Workflow
This intermediate is rarely the final drug; it is a branching point.
Figure 2: Common derivatization pathways for lead optimization starting from the hydroxymethyl handle.
Safety & Handling (SDS Summary)
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The thiazole ring is sensitive to oxidation over long periods; the alcohol is hygroscopic.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12808792, (2-Methyl-1,3-thiazol-5-yl)methanol (Analogous Structure). Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthetic protocol).
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on pyridine/thiazole bioisosteres).
